Methyl N-cbz-piperidine-2-carboxylate
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Description
Synthesis Analysis
The synthesis of Methyl N-cbz-piperidine-2-carboxylate involves several key steps. Starting materials such as piperidine-4-carboxylic and piperidine-3-carboxylic acids are converted into corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with various N-mono-substituted hydrazines yield the target compounds as major products (Matulevičiūtė et al., 2021). Another synthesis approach involves the oxidative decarboxylation and β-iodination of α-amino acid carbamates or amides to produce 2,3-disubstituted piperidines (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of Methyl N-cbz-piperidine-2-carboxylate is characterized by the presence of a piperidine ring, a carboxylate group, and a protecting N-cbz (benzyloxycarbonyl) group. This structure has been analyzed using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, to confirm the identities of the synthesized compounds (Matulevičiūtė et al., 2021).
Chemical Reactions and Properties
Methyl N-cbz-piperidine-2-carboxylate participates in a variety of chemical reactions, especially those relevant to pharmaceutical and organic synthesis. It can undergo hydroxylation, carbonylation, and other modifications that alter its chemical and physical properties for specific applications. For example, N-Cbz protected piperidines show greater regioselectivity in hydroxylation reactions when incubated with certain fungi, leading to predominantly 4-hydroxylated products (Aitken et al., 1998).
Scientific Research Applications
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Phytopharmaceuticals
- Piperine, an alkaloid with the piperidine nucleus was discovered and isolated by Hans Christian Ørsted, from the fruits of Piper nigrum .
- Piperine forms is slightly water soluble and forms monoclinic needles and possess a strong pungent taste .
- Piperine contains plentiful established health effects and beneficial therapeutic properties .
- Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .
- Piperine also serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .
properties
IUPAC Name |
1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYPKDMELOKLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451852 |
Source
|
Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-cbz-piperidine-2-carboxylate | |
CAS RN |
180609-56-7 |
Source
|
Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-Cbz-piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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